1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolo-pyrimidines. This compound features a fused pyrrole and pyrimidine ring structure, which contributes to its unique chemical properties and biological activities. The synthesis and characterization of this compound have garnered interest due to its potential applications in pharmaceuticals and medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound can be classified under heterocyclic compounds, specifically within the category of pyrrolopyrimidines. It is derived from the combination of pyrrole and pyrimidine moieties, which are both important in various biological systems. The synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one has been reported through various methods, including cyclo-condensation reactions involving different substrates such as amino compounds and carbonyl derivatives .
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one can be synthesized using several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.
The molecular structure of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one consists of a fused ring system that combines a five-membered pyrrole ring with a six-membered pyrimidine ring. The specific arrangement of nitrogen atoms within these rings contributes to the compound's reactivity and interactions with biological targets.
The molecular formula for 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is , with a molecular weight of approximately 162.15 g/mol. The compound typically exhibits characteristic peaks in its NMR spectra that correspond to the hydrogen atoms in the different environments created by the fused rings.
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions. The use of solvents such as ethanol or acetic acid has been reported to enhance reaction efficiency .
The mechanism of action for 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is primarily related to its interactions with biological macromolecules such as enzymes or receptors. The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity or receptor binding affinity.
Research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in cellular processes, suggesting potential applications in drug design for diseases like cancer or neurodegenerative disorders.
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one typically appears as a crystalline solid. Its melting point is generally reported around 140–145 °C.
The compound is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in nonpolar solvents. It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Spectroscopic data reveal characteristic absorption bands associated with functional groups present in the molecule, aiding in its identification during analysis.
The applications of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one are diverse:
Regioselective functionalization is critical for optimizing the bioactivity of pyrrolo[2,3-d]pyrimidine derivatives. Microwave-assisted one-pot synthesis has emerged as a powerful method, enabling rapid assembly of 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione derivatives from 5-aminouracil precursors. This technique achieves yields of 80–92% within 15–30 minutes, significantly reducing reaction times compared to conventional heating (12–14 hours) while improving atom economy [5]. The controlled microwave conditions minimize side reactions, ensuring precise functionalization at the C5 and C6 positions.
Alternatively, amine oxide rearrangement offers a regioselective route to C7-substituted derivatives. This method involves oxidizing propargylamine intermediates with m-chloroperoxybenzoic acid (MCPBA), followed by spontaneous rearrangement to yield pyrrolo[2,3-d]pyrimidines with >75% regiopurity [7]. The reaction’s selectivity arises from steric and electronic control during the N-oxide formation and subsequent [2,3]-sigmatropic shift. These strategies enable the installation of aryl, alkyl, and heteroaryl groups at specific positions, expanding the pharmacophore diversity for structure-activity relationship (SAR) studies.
Table 1: Regioselective Functionalization Methods
Method | Conditions | Position Modified | Yield Range | Key Advantages |
---|---|---|---|---|
Microwave-assisted | Solvent-free, 150°C, 15–30 min | C5, C6 | 80–92% | Rapid, high-yielding, eco-friendly |
Amine oxide rearrangement | MCPBA, 0–5°C → RT, 10–12 hours | C7 | 75–82% | Excellent regiocontrol |
Sonogashira coupling | Pd catalysis, CuI, amine base | C6-alkynyl | 70–85% | Sp²–sp coupling versatility |
Bis-electrophilic cyclization is a cornerstone for constructing the pyrrolo[2,3-d]pyrimidine core. This approach employs α,β-unsaturated carbonyl compounds or halo-ketones as bifunctional reagents to cyclize with 4,6-diaminopyrimidine precursors. For example, reaction of 6-amino-4-chloro-5-nitropyrimidine with ethyl acetoacetate under basic conditions triggers sequential nucleophilic attacks, forming the pyrrole ring fused to the pyrimidine core [1] [4]. The reaction proceeds via intramolecular aldol condensation or Michael addition, with the electron-withdrawing nitro or chloro groups facilitating ring closure.
A pivotal advancement involves using phosphorus oxychloride (POCl₃) as both a cyclizing agent and chlorinating reagent. Treatment of 4-amino-6-hydroxy-5-cyano-pyrimidine intermediates with POCl₃ induces cyclization and introduces a C4-chloro leaving group in a single step. This dual functionality streamlines the synthesis of key intermediates like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile scaffold for downstream derivatization [1] [9]. The chlorination step occurs regioselectively at the 4-position due to the greater nucleofugality of pyrimidine C4 vs. C2 chlorines.
Table 2: Bis-Electrophilic Cyclization Approaches
Precursor | Cyclizing Agent | Key Intermediate | Yield | Application |
---|---|---|---|---|
4-Amino-6-hydroxy-5-cyanopyrimidine | POCl₃ | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 85% | Angiogenesis inhibitors |
6-Amino-4-chloro-5-nitropyrimidine | Ethyl acetoacetate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 78% | RTK inhibitor scaffolds |
5-Aminouracil derivatives | Acetic anhydride | 2,4-Dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine | 90% | Antiviral agents |
Chlorination at the 4-position is a strategic step for enhancing the reactivity and bioactivity of pyrrolo[2,3-d]pyrimidines. The C4-chloro group serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of aryl/alkylamino moieties that dictate target selectivity. In RTK inhibitors, substitution with 3-bromoaniline or 3-(trifluoromethyl)aniline at this position significantly improves potency against EGFR and VEGFR-1. The electron-withdrawing bromo or trifluoromethyl groups enhance hydrogen bonding with the kinase hinge region, as confirmed by pharmacophore modeling [1] [4].
Comparative studies show that 4-anilino derivatives exhibit up to 100-fold greater RTK inhibition than their 4-alkoxy counterparts. For instance, compound N4-(3-bromophenyl)-6-phenethyl-pyrrolo[2,3-d]pyrimidine-2,4-diamine inhibits EGFR with an IC₅₀ of 0.12 µM, whereas the 4-methoxy analog is inactive at 10 µM [1]. The chlorine atom’s displacement by anilines is typically carried out in isopropanol at reflux with catalytic HCl, achieving >90% conversion. This substitution also modulates electron density across the scaffold, fine-tuning interactions with hydrophobic pockets I and II of RTKs.
Side-chain homologation—extending alkyl spacers between the core scaffold and aryl/heteroaryl groups—is a proven strategy for achieving multi-RTK inhibition. Molecular dynamics simulations reveal that homologated chains (e.g., –CH₂CH₂– vs. –CH₂–) increase conformational flexibility, allowing the terminal phenyl ring to adopt optimal orientations for binding diverse kinases. For example, extending the C6 substituent from benzyl (7) to 2-phenethyl (8) reduces the energy barrier for accessing RTK binding modes by 3.2 kcal/mol, enabling simultaneous inhibition of EGFR, VEGFR-1, and PDGFR-β [1] [3].
Biological data substantiate this design principle: Homologated compound 15 (N⁴-(3-trifluoromethylphenyl)-6-(2-phenylethyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine) inhibits angiogenesis in the chorioallantoic membrane (CAM) assay with an IC₅₀ of 30 nM, while its non-homologated analog shows no activity below 1 µM [1]. The phenethyl group’s extended length allows simultaneous occupancy of the hydrophobic region I and phosphate-binding pocket in VEGFR-1, whereas shorter chains cannot span these domains. SAR analysis across 13 homologated analogs confirms that chain lengths of 2–3 methylenes maximize multi-RTK activity, while longer chains (>4 methylenes) reduce potency due to entropic penalties.
Table 3: Impact of Side-Chain Homologation on RTK Inhibition
Compound | C6 Substituent | IC₅₀ (µM) EGFR | IC₅₀ (µM) VEGFR-1 | IC₅₀ (µM) PDGFR-β |
---|---|---|---|---|
7 | Benzyl (–CH₂C₆H₅) | 0.45 | >10 | >10 |
8 | 2-Phenethyl (–CH₂CH₂C₆H₅) | 0.18 | 1.2 | 3.8 |
15 | 2-(4-Fluorophenethyl) | 0.09 | 0.75 | 1.9 |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1